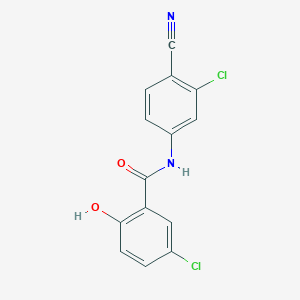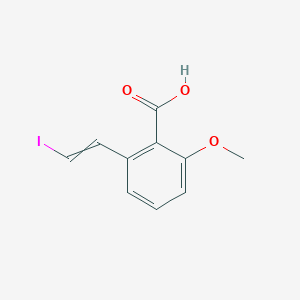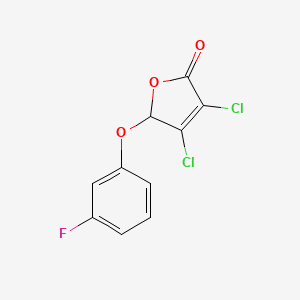
2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- is a chemical compound with the molecular formula C10H5Cl2FO3 It is a derivative of furanone, characterized by the presence of chlorine and fluorine atoms attached to the furanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- typically involves the reaction of 3-fluorophenol with a suitable chlorinated furanone precursor. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated furanone derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less halogenated furanones. Substitution reactions result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products, such as polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2(5H)-Furanone, 3,4-dichloro-5-(4-fluorophenoxy)
- 2(5H)-Furanone, 3,4-dichloro-5-(2-fluorophenoxy)
- 2(5H)-Furanone, 3,4-dichloro-5-(3-chlorophenoxy)
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(3-fluorophenoxy)- is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This distinct structure may result in different properties and applications compared to its similar compounds.
Propiedades
Número CAS |
647832-02-8 |
|---|---|
Fórmula molecular |
C10H5Cl2FO3 |
Peso molecular |
263.05 g/mol |
Nombre IUPAC |
3,4-dichloro-2-(3-fluorophenoxy)-2H-furan-5-one |
InChI |
InChI=1S/C10H5Cl2FO3/c11-7-8(12)10(16-9(7)14)15-6-3-1-2-5(13)4-6/h1-4,10H |
Clave InChI |
RJMRDYYZIAFOFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)OC2C(=C(C(=O)O2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


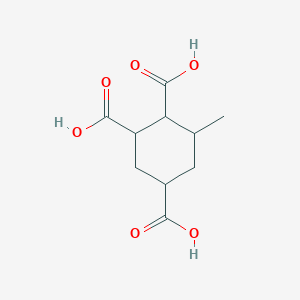

![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)
![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
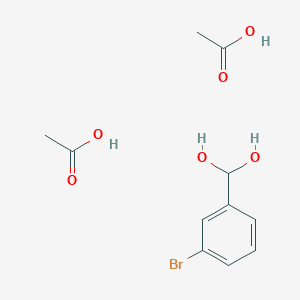
![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)


![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)

